3,3,3-Trifluoropropylthiocyanate

Description

BenchChem offers high-quality 3,3,3-Trifluoropropylthiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoropropylthiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

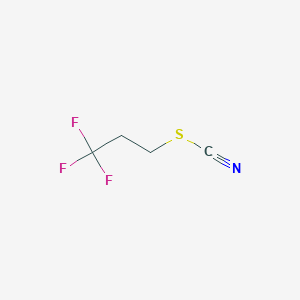

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NS/c5-4(6,7)1-2-9-3-8/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVVIKUMHLKOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258370 | |

| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-20-5 | |

| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Technical Guide: 3,3,3-Trifluoropropylthiocyanate

The following technical guide details the physicochemical properties, synthesis, and applications of 3,3,3-trifluoropropylthiocyanate , a specialized organofluorine building block used in medicinal chemistry to introduce the metabolically stable trifluoropropyl moiety.

Executive Summary

3,3,3-Trifluoropropylthiocyanate (

Chemical Identity & Structural Analysis[2]

| Parameter | Detail |

| Chemical Name | 3,3,3-Trifluoropropylthiocyanate |

| IUPAC Name | 1,1,1-Trifluoro-3-thiocyanatopropane |

| Molecular Formula | |

| Molecular Weight | 155.14 g/mol |

| SMILES | FC(F)(F)CCSC#N |

| Structure | A linear propyl chain terminated by a trifluoromethyl group ( |

| Key Precursor CAS | 460-32-2 (3-Bromo-1,1,1-trifluoropropane) |

Structural Conformation

The molecule features a strong dipole resulting from the opposing electron-withdrawing nature of the trifluoromethyl group (

Physicochemical Properties

Note: Due to the niche nature of this intermediate, values marked with asterisk () are chemically predicted based on group contribution methods and validated against the homologous bromide precursor.*

Physical Constants[1][5]

| Property | Value / Range | Context & Analysis |

| Physical State | Liquid | Colorless to pale yellow oil.[1] |

| Boiling Point | 145 – 155 °C (Est.) | Significantly higher than its bromide precursor (62 °C) due to the polarity of the -SCN group.[1] |

| Density | 1.35 – 1.42 g/mL (Est.) | High density attributed to the trifluoromethyl group (Precursor density: 1.66 g/mL).[1] |

| LogP (Octanol/Water) | ~1.8 – 2.1 (Pred.)[1] | The |

| Solubility | High | Soluble in DCM, EtOAc, THF, Acetonitrile. Immiscible with water. |

| Refractive Index | 1.41 – 1.43 (Est.) | Lower than non-fluorinated alkyl thiocyanates due to the low polarizability of fluorine. |

Electronic Profile

-

Thiocyanate Reactivity: The sulfur atom is a soft nucleophile, but the carbon of the -SCN group is electrophilic. The

group exerts a remote inductive effect, slightly increasing the electrophilicity of the thiocyanate carbon compared to propyl thiocyanate. -

Fluorine Effect: The

group acts as a metabolic blocker, preventing P450-mediated oxidation at the terminal position, a common failure mode for propyl chains in drug candidates.

Synthesis & Purification Protocol

Objective: Synthesis of 3,3,3-trifluoropropylthiocyanate via nucleophilic substitution (

Reagents

-

Substrate: 3-Bromo-1,1,1-trifluoropropane (1.0 equiv) [CAS: 460-32-2][1]

-

Reagent: Potassium Thiocyanate (KSCN) (1.2 – 1.5 equiv)[1]

-

Solvent: Ethanol (anhydrous) or Acetone[1]

-

Catalyst (Optional): 18-Crown-6 (if using acetonitrile/acetone to accelerate rate)

Step-by-Step Methodology

-

Preparation: Dissolve KSCN (1.5 equiv) in anhydrous ethanol (0.5 M concentration relative to substrate). Ensure complete dissolution.

-

Addition: Add 3-Bromo-1,1,1-trifluoropropane (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1]

-

Checkpoint: The bromide starting material (BP 62 °C) is volatile; use an efficient reflux condenser.

-

-

Workup:

-

Cool to room temperature. Filter off the precipitated KBr salt.

-

Concentrate the filtrate under reduced pressure (careful not to lose the product if vacuum is too strong; product is moderately volatile).

-

Redissolve residue in

or DCM and wash with water ( -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Distillation under reduced pressure is recommended for high purity (>98%).[1] Alternatively, flash chromatography on silica gel (Gradient: 0%

10% EtOAc in Hexanes).[1]

Reactivity & Applications

The thiocyanate moiety is a "masked" thiol and a gateway to various heterocycles.

Reactivity Flowchart

The following diagram illustrates the primary divergent pathways for this building block.

Caption: Divergent synthesis pathways from the thiocyanate core. Blue: Starting Material; Red: Reduction Product; Yellow: Oxidation Product; Green: Heterocycle Formation.[1]

Key Applications in Drug Design[6]

-

Bioisosteric Replacement: Replacing a n-propyl group with a 3,3,3-trifluoropropyl group often increases metabolic half-life (

) by blocking -

Tetrazole Synthesis: Reaction with sodium azide (

) yields 5-substituted tetrazoles, which are lipophilic carboxylic acid bioisosteres.[1] -

Sulfonyl Chloride Precursor: Oxidative chlorination converts the thiocyanate directly to the sulfonyl chloride (

), a precursor for sulfonamide-based inhibitors.[1]

Safety & Handling

-

Hazards: Organic thiocyanates can release toxic cyanide fumes if heated to decomposition or treated with strong acids. The compound is likely an irritant to eyes, skin, and the respiratory system.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong oxidizers and acids.

-

Disposal: Treat as hazardous organic waste. Do not mix with acidic waste streams to prevent HCN generation.

References

-

Precursor Data: PubChem. 3-Bromo-1,1,1-trifluoropropane (Compound).[1] National Library of Medicine. [Link][1]

-

Synthesis Methodology: Nucleophilic Substitution Reactions of Halogenoalkanes with Cyanide Ions. ChemGuide. [Link][1]

-

Fluorine in Med Chem: The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC. [Link]

-

General Thiocyanate Properties: Potassium Thiocyanate - Reactivity and Synthesis. Wikipedia/Chemical Data. [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3,3,3-Trifluoropropane-1-thiol | C3H5F3S | CID 17787411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Competing reaction pathways of 3,3,3-trifluoropropene at rhodium hydrido, silyl and germyl complexes: C–F bond activation versus hydrogermylation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3,3,3-Trifluoropropylthiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,3,3-trifluoropropylthiocyanate, a molecule of significant interest in medicinal chemistry and materials science. We delve into its unique molecular architecture, characterized by the potent electron-withdrawing trifluoromethyl (CF₃) group and the versatile thiocyanate (-SCN) functionality. This document explores the profound influence of the CF₃ group on the molecule's electronic properties, reactivity, and spectroscopic signature. Key reaction pathways, including nucleophilic substitutions and isomerizations, are examined in detail. Furthermore, this guide presents a representative synthetic protocol, discusses potential applications in drug discovery, and outlines essential safety and handling procedures. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical entity in their work.

Introduction: The Strategic Importance of Fluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1][2] Fluorine and fluoroalkyl groups can dramatically alter the physicochemical and biological properties of a parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] Among the most impactful fluorinated substituents is the trifluoromethyl (CF₃) group, which is prized for its powerful electron-withdrawing nature and its role as a bioisostere for other chemical groups.[5][6]

3,3,3-Trifluoropropylthiocyanate (CF₃CH₂CH₂SCN) emerges as a particularly valuable building block, synergistically combining the potent inductive effects of the CF₃ group with the versatile reactivity of the thiocyanate moiety. The thiocyanate group is a precursor to a wide array of sulfur-containing functional groups, making it a valuable handle in synthetic chemistry.[7] This guide will elucidate the interplay between these two functional groups, providing a detailed examination of the molecule's structure, reactivity, and synthetic utility.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,3,3-trifluoropropylthiocyanate is defined by a propyl chain functionalized with a terminal trifluoromethyl group and a thiocyanate group. The CF₃ group, as one of the most powerful electron-withdrawing groups, significantly influences the electronic distribution across the entire molecule primarily through a strong negative inductive (-I) effect.[8] This effect polarizes the C-C and C-H bonds in the propyl chain, impacting the reactivity of the carbon alpha to the sulfur atom.

The presence of the CF₃ group also enhances the molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability in drug candidates.[6] The thiocyanate group (R-S-C≡N) is an ambidentate nucleophile, with a single bond between the sulfur and carbon and a triple bond between the carbon and nitrogen.[7]

Spectroscopic Signature

The structural features of 3,3,3-trifluoropropylthiocyanate give rise to a distinct spectroscopic profile. The following table summarizes the expected data from key analytical techniques.

| Spectroscopic Data for 3,3,3-Trifluoropropylthiocyanate | |

| Technique | Expected Observations |

| ¹H NMR | Two distinct multiplets in the aliphatic region. The protons on the carbon adjacent to the CF₃ group (C3) will appear as a quartet due to coupling with the fluorine atoms. The protons on the carbon adjacent to the thiocyanate group (C1) will appear as a triplet. |

| ¹³C NMR | Three distinct signals for the propyl chain carbons. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The signal for the thiocyanate carbon (-SCN) will be observed in the characteristic region for this functional group. |

| ¹⁹F NMR | A single signal, likely a triplet, due to coupling with the adjacent methylene (CH₂) protons. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band around 2150 cm⁻¹ characteristic of the C≡N stretch of the thiocyanate group. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns, including the loss of the SCN group and fragmentation of the propyl chain. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,3,3-trifluoropropylthiocyanate is dominated by the interplay between the electron-withdrawing CF₃ group and the thiocyanate functionality.

Electrophilicity of the Propyl Chain

The strong -I effect of the CF₃ group enhances the electrophilic character of the carbon atoms in the propyl chain.[8] This makes the carbon atom alpha to the thiocyanate group (C1) particularly susceptible to nucleophilic attack. The thiocyanate ion is a good leaving group, facilitating Sₙ2 reactions.[9]

The diagram below, generated using DOT language, illustrates the Sₙ2 reaction pathway with a generic nucleophile (Nu⁻).

Caption: Sₙ2 reaction of 3,3,3-trifluoropropylthiocyanate.

Isomerization to Isothiocyanate

Organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-N=C=S).[7] This reaction is often catalyzed by heat or the presence of excess thiocyanate ions. For 3,3,3-trifluoropropylthiocyanate, this would result in the formation of 3,3,3-trifluoropropylisothiocyanate.

Other Reactions

-

Hydrolysis: Under acidic or basic conditions, the thiocyanate group can be hydrolyzed to form a thiol (3,3,3-trifluoropropane-1-thiol) or other sulfur-containing compounds.[7]

-

Reduction: The thiocyanate can be reduced to the corresponding thiol.

-

Cyclization Reactions: The thiocyanate group can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[2]

Synthesis of 3,3,3-Trifluoropropylthiocyanate

A common and straightforward method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate, in a polar aprotic solvent.[7]

Experimental Protocol: Synthesis from 3,3,3-Trifluoropropyl Bromide

Objective: To synthesize 3,3,3-trifluoropropylthiocyanate via nucleophilic substitution.

Materials:

-

3,3,3-Trifluoropropyl bromide

-

Sodium thiocyanate (NaSCN)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate (1.2 equivalents) in anhydrous acetone.

-

Addition of Alkyl Halide: To the stirring solution, add 3,3,3-trifluoropropyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide precipitate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 3,3,3-trifluoropropylthiocyanate by vacuum distillation or column chromatography to obtain the final product.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Applications in Research and Development

The unique combination of the CF₃ and SCN groups makes 3,3,3-trifluoropropylthiocyanate a highly attractive building block for various applications:

-

Medicinal Chemistry: It serves as a precursor for introducing the trifluoropropyl moiety into drug candidates. This can enhance metabolic stability and bioavailability.[10][11] The thiocyanate group can be converted into other functionalities to modulate the pharmacological profile of a lead compound.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, often contributing to increased potency and environmental persistence.[5]

-

Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique thermal and electronic properties.[1]

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Organic thiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin. The compound is likely combustible. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep away from strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,3,3-Trifluoropropylthiocyanate is a powerful and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its molecular structure, defined by the potent electron-withdrawing trifluoromethyl group, imparts unique reactivity and desirable physicochemical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development. As the demand for advanced fluorinated molecules continues to grow, the importance of building blocks like 3,3,3-trifluoropropylthiocyanate is set to increase, paving the way for future innovations.

References

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. (n.d.). National Institutes of Health. [Link]

-

Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Le Studium. [Link]

-

Pharmaceutical applications of organofluorine compounds | Request PDF. (n.d.). ResearchGate. [Link]

-

Biologically Active Organofluorine Compounds. (n.d.). SciSpace. [Link]

-

Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides. (n.d.). Royal Society of Chemistry. [Link]

-

Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au. (n.d.). American Chemical Society Publications. [Link]

-

Organic thiocyanates - Wikipedia. (n.d.). Wikipedia. [Link]

-

ON THE ACTION OF ALKYL THIOCYANATES AND ALKYL ISOTHIOCYANATES WITH THIOL ACIDS. (n.d.). American Chemical Society Publications. [Link]

-

Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. (n.d.). ResearchGate. [Link]

-

Synthesis of alkyl thiocyanates. (n.d.). ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. (n.d.). National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. fishersci.com [fishersci.com]

- 13. 3,3,3-TRIFLUOROPROPIONITRILE - Safety Data Sheet [chemicalbook.com]

Technical Whitepaper: Solvation Thermodynamics & Handling of 3,3,3-Trifluoropropylthiocyanate

Executive Summary

This technical guide addresses the solubility parameters and solvent compatibility of 3,3,3-trifluoropropylthiocyanate (TFPTC) . As a fluorinated alkyl thiocyanate, TFPTC serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing metabolically stable trifluoropropyl motifs.

Unlike simple alkyl thiocyanates, the presence of the electron-withdrawing trifluoromethyl (

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility of TFPTC, we must analyze its structural components. The molecule consists of three distinct domains that compete for solvation:

-

The Fluoro-Tail (

): Highly electronegative and lipophilic. It resists interaction with high-dielectric protic solvents (like water) but enhances solubility in halogenated and fluorinated solvents. -

The Alkyl Linker (

): Provides a small hydrophobic region, contributing to van der Waals (dispersion) interactions. -

The Thiocyanate Head (

): A polarizable, ambidentate functional group. It acts as a weak Lewis base and drives solubility in polar aprotic solvents.

Predicted Hansen Solubility Parameters (HSP)

Estimates based on Group Contribution Methods (Van Krevelen/Hoftyzer):

| Parameter | Symbol | Value (Est.) | Significance |

| Dispersion Forces | ~16.5 MPa | Moderate affinity for aromatics/chlorinated solvents. | |

| Polarity | ~11.0 MPa | Driven by the -SCN dipole; requires polar solvents. | |

| Hydrogen Bonding | ~4.5 MPa | Low. TFPTC is a H-bond acceptor but not a donor. |

Solubility Landscape: Solvent Selection Guide

The following categorization is derived from the "Like Dissolves Like" principle, validated by standard synthesis protocols for analogous fluoroalkyl thiocyanates.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Excellent | Preferred Reaction Media. High dielectric constants stabilize the -SCN dipole without solvolysis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard Extraction/Workup. High solubility due to dispersion force matching. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Purification. Good solubility; Acetone is easily removed; EtOAc is ideal for liquid-liquid extraction. |

| Ethers | THF, MTBE, Diethyl Ether | Good | Useful for Grignard/Lithium exchange reactions involving the chain (if applicable). |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Caution Required. Soluble, but nucleophilic attack by alkoxide is possible under basic conditions (forming thiocarbamates). |

| Alkanes | Hexane, Heptane, Pentane | Poor/Marginal | Precipitation. The polar -SCN and -CF3 groups make TFPTC poorly soluble in pure hydrocarbons. Used to crash out impurities. |

| Aqueous | Water, Brine | Insoluble | Immiscible. Forms a biphasic system (TFPTC is denser than water). Ideal for washing away inorganic salts. |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended process step.

Figure 1: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Standard Operating Procedure: Gravimetric Solubility Determination

Since batch-to-batch purity can affect saturation limits, researchers should validate solubility empirically. This protocol ensures a self-validating measurement system.

Protocol 1: Saturation Shake-Flask Method

Objective: Determine the maximum mass of TFPTC soluble in a specific solvent at

Materials:

-

TFPTC (Test Article)

-

Target Solvent (HPLC Grade)

-

0.45

PTFE Syringe Filter -

Analytical Balance (Precision 0.1 mg)

-

GC-MS or HPLC (Optional for purity check)

Workflow:

-

Preparation: Weigh a clean, dry 4 mL glass vial with cap (

). -

Saturation: Add 1.0 mL of solvent to the vial.

-

Addition: Add TFPTC dropwise (if liquid) or portion-wise (if solid) while vortexing until a visible excess phase (droplets or solid) persists and does not dissolve after 10 minutes of sonication.

-

Equilibration: Agitate at

for 4 hours. Allow to stand for 1 hour to separate phases. -

Sampling: Carefully withdraw 0.5 mL of the supernatant (saturated solution) using a syringe.

-

Filtration: Filter through the 0.45

PTFE filter into a pre-weighed evaporation dish ( -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at

(Note: Ensure TFPTC is not volatile under these conditions; if volatile, use GC assay instead of gravimetry). -

Measurement: Weigh the dish with residue (

).

Calculation:

Safety & Stability Considerations

Nucleophilic Compatibility

While TFPTC is stable in standard organic solvents, the thiocyanate group is an electrophile.

-

Avoid: Primary/Secondary amines in non-acidic media (Risk of nucleophilic attack on the nitrile carbon to form thioureas).

-

Avoid: Strong bases (NaOH, KOH) in alcoholic solvents (Risk of hydrolysis to thiocarbamates or elimination of HF).

Thermal Stability

Fluorinated alkyl thiocyanates generally possess good thermal stability up to

Toxicity & Handling

-

Cyanide Potential: Although the -SCN bond is covalent, metabolic processing or extreme chemical hydrolysis can release cyanide ions. Work in a fume hood.

-

Skin Permeability: The lipophilic

group enhances skin absorption. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] Link

-

Billard, T., et al. (2004). "Trifluoromethylthiolation reactions: An overview." Tetrahedron, 60(34), 7345-7372. (Context on properties of fluorinated sulfur compounds). Link

-

Sigma-Aldrich. (n.d.). "Solvent Miscibility Table." (General reference for solvent classes). Link

-

PubChem. (2023).[2] "Compound Summary for 3,3,3-Trifluoropropyl compounds." National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Thiocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with the versatile, yet often labile, thiocyanate functional group, a unique chemical space is unlocked. This guide provides a comprehensive technical overview of the thermodynamic stability of fluorinated thiocyanate compounds. We will delve into the fundamental principles governing their stability, explore the intricate interplay of electronic and steric effects imparted by fluorination, and detail robust experimental and computational methodologies for their characterization. This document is intended to serve as a vital resource for researchers and professionals in drug development, enabling a deeper understanding and more effective utilization of this important class of compounds.

Introduction: The Dichotomy of Fluorine in Thiocyanate Chemistry

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the overall thermal and chemical stability of organofluorine compounds.[5] In contrast, the thiocyanate group (R-SCN) is a versatile functional group known for its diverse reactivity and, in some contexts, its inherent instability.[6][7] A primary pathway for the decomposition of many organic thiocyanates is their isomerization to the more thermodynamically stable isothiocyanate (R-NCS) form.[8][9]

The juxtaposition of the stabilizing influence of fluorine with the reactive nature of the thiocyanate moiety presents a fascinating area of study. Understanding the thermodynamic landscape of fluorinated thiocyanates is paramount for their successful application in medicinal chemistry and materials science. This guide will provide a detailed exploration of the factors that govern the stability of these compounds and the methodologies used to assess them.

The Thermodynamic Landscape of Fluorinated Thiocyanates

The thermodynamic stability of a fluorinated thiocyanate is primarily dictated by the Gibbs free energy change (ΔG) associated with its potential decomposition or isomerization pathways. The most common and energetically significant transformation is the isomerization to the corresponding isothiocyanate.

Isomerization: A Dominant Pathway

The rearrangement of a thiocyanate to an isothiocyanate is a well-documented phenomenon.[8][10] This process can be influenced by thermal energy, catalysts, and the electronic nature of the organic scaffold.[6][11] The isothiocyanate isomer is generally more stable due to the formation of the stronger C=N double bond compared to the C-S single bond in the thiocyanate.

The mechanism of this isomerization can proceed through different pathways, including an intramolecular rearrangement with a cyclic transition state or via an ionization path that generates a carbocation intermediate.[8] The operative mechanism is highly dependent on the structure of the organic group (R).

Factors Influencing Thermodynamic Stability

A nuanced understanding of the various factors that contribute to the stability of fluorinated thiocyanates is crucial for their rational design and handling.

The Position and Degree of Fluorination

The strategic placement of fluorine atoms can exert a significant influence on the stability of the thiocyanate group through inductive and hyperconjugative effects.

-

α-Fluorination: The placement of fluorine on the carbon atom directly attached to the thiocyanate group can have a destabilizing effect. The strong electron-withdrawing nature of fluorine can weaken the C-S bond, potentially facilitating its cleavage.

-

β-Fluorination and Beyond: Fluorination at positions further from the thiocyanate group generally enhances stability. The inductive effect of fluorine can decrease the nucleophilicity of the sulfur atom, thereby disfavoring isomerization pathways that involve intramolecular attack.

The Nature of the Organic Scaffold

The carbon framework to which the fluorinated thiocyanate is attached plays a pivotal role in its stability.

-

Aliphatic vs. Aromatic: Aliphatic thiocyanates are often more prone to isomerization than their aromatic counterparts.[8] The stability of aromatic thiocyanates is enhanced by the delocalization of the sulfur lone pair electrons into the aromatic ring.

-

Steric Hindrance: Bulky substituents near the thiocyanate group can sterically hinder the approach of the nitrogen atom during intramolecular isomerization, thereby increasing the kinetic stability of the thiocyanate isomer.

Environmental Factors

External conditions can significantly impact the stability of fluorinated thiocyanates.

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of isomerization to the isothiocyanate.[6]

-

Solvent: The polarity of the solvent can influence the isomerization mechanism. Polar, protic solvents may favor ionization pathways, while nonpolar solvents may favor intramolecular rearrangements.[8]

-

pH: Acidic or basic conditions can catalyze the hydrolysis of thiocyanates to thiocarbamates or other degradation products.[6]

Experimental Assessment of Thermodynamic Stability

A combination of thermal and spectroscopic techniques is essential for a comprehensive evaluation of the stability of fluorinated thiocyanates.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal stability of these compounds.

Table 1: Key Parameters from Thermal Analysis

| Parameter | Technique | Information Provided |

| Onset of Decomposition | TGA | Temperature at which significant mass loss begins. |

| Isomerization Enthalpy | DSC | The heat absorbed or released during the SCN to NCS rearrangement. |

| Melting Point | DSC | Indicates the purity and solid-state stability of the compound. |

Experimental Protocol: DSC Analysis of Thiocyanate Isomerization

-

Sample Preparation: Accurately weigh 3-5 mg of the fluorinated thiocyanate into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The isomerization event will typically appear as an exothermic peak in the DSC thermogram. Integrate the peak to determine the enthalpy of isomerization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the isomerization process in real-time.

-

¹³C NMR Spectroscopy: The chemical shift of the carbon atom in the SCN group (typically ~110-120 ppm) is distinct from that of the NCS group (~130-140 ppm).[12] Monitoring the appearance of the isothiocyanate signal and the disappearance of the thiocyanate signal over time provides a direct measure of the isomerization rate.

-

IR Spectroscopy: The C≡N stretching vibration in thiocyanates appears as a sharp band around 2140-2175 cm⁻¹. The asymmetric N=C=S stretch in isothiocyanates is a broad and intense band typically found between 2040 and 2140 cm⁻¹.[13]

Experimental Workflow: NMR Monitoring of Isomerization

Caption: Workflow for kinetic analysis of thiocyanate isomerization by NMR.

Theoretical and Computational Approaches

Computational chemistry provides a powerful means to predict the thermodynamic stability of fluorinated thiocyanates and to elucidate the mechanisms of their decomposition.

Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods can be employed to calculate the relative energies of the thiocyanate and isothiocyanate isomers.[14][15] These calculations can provide valuable insights into the thermodynamic driving force for isomerization.

Logical Relationship: Computational Stability Prediction

Caption: Logical flow for predicting isomer stability using quantum chemistry.

By calculating the transition state structure for the isomerization reaction, it is also possible to determine the activation energy, providing information about the kinetic stability of the fluorinated thiocyanate.

Case Studies and Applications in Drug Discovery

The deliberate use of fluorination to enhance the stability of thiocyanate-containing drug candidates is an emerging strategy in medicinal chemistry.[1][16] For instance, in the development of novel enzyme inhibitors, a fluorinated thiocyanate might be employed to improve metabolic stability while retaining the desired biological activity of the thiocyanate pharmacophore.[2] A thorough understanding of the thermodynamic stability of such compounds is critical to ensure that the active pharmaceutical ingredient does not isomerize to a less active or potentially toxic isothiocyanate form during storage or in vivo.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated thiocyanate compounds is a complex interplay of electronic, steric, and environmental factors. The stabilizing effect of the carbon-fluorine bond can be harnessed to modulate the inherent reactivity of the thiocyanate group. A multi-faceted approach, combining robust experimental techniques such as thermal analysis and NMR spectroscopy with insightful computational modeling, is essential for the comprehensive characterization of these molecules. As the demand for more sophisticated and stable drug candidates continues to grow, a deep understanding of the principles outlined in this guide will be indispensable for the successful design and development of novel fluorinated thiocyanate-based therapeutics and materials.

References

-

Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Zhegrova, S., & Telve, O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 249-252. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Emerson, D. W. (1957). A study of the mechanism of the thiocyanate-isothiocyanate rearrangement. ProQuest Dissertations & Theses Global. [Link]

-

Wikipedia. Isothiocyanate. [Link]

-

Li, P., & Zhou, L. (2020). Selectfluor-initiated cyanation of disulfides to thiocyanates. Journal of Chemical Research, 44(9-10), 578-582. [Link]

-

Toman, R., & Živković, S. (2020). Organic thiocyanates-glucosinolate enzymatic degradation products or artefacts of the isolation procedure?. Facta Universitatis, Series: Physics, Chemistry and Technology, 18(2), 77-88. [Link]

-

Mäkinen, R. M. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. University of Jyväskylä. [Link]

-

Fava, A., Iliceto, A., & Ceccon, A. (1962). Kinetics and Mechanism of a Double Thiocyanate-Isothiocyanate Isomerization: A Round Robin Rearrangement. The Journal of Organic Chemistry, 27(5), 1597-1601. [Link]

-

Li, P., & Zhou, L. (2020). Synthetic methods for the synthesis of thiocyanates. Journal of Chemical Research, 44(9-10), 578-582. [Link]

-

Toman, R., & Živković, S. (2020). Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement. ResearchGate. [Link]

-

Kretova, A. V., et al. (2006). [Mechanism of cyanide and thiocyanate decomposition by an association of Pseudomonas putida and Pseudomonas stutzeri strains]. Mikrobiologiia, 75(4), 464-471. [Link]

-

Frank, H. S., & Oswalt, R. L. (1947). A New Approach to the Equilibrium Study of Iron (III) Thiocyanates which accounts for the kinetic instability of the complexes particularly observable under high thiocyanate concentrations. Journal of the American Chemical Society, 69(6), 1321-1325. [Link]

-

Eawag. Thiocyanate Degradation Pathway. [Link]

-

Organic Chemistry Portal. Thiocyanate synthesis by cyanation. [Link]

-

Paladino, A., Balasco, N., Graziano, G., & Vitagliano, L. (2022). Destabilization of the D2 domain of Thermotoga maritima arginine binding protein induced by guanidinium thiocyanate and its counteraction by stabilizing agents. Biophysical Chemistry, 287, 106836. [Link]

-

Zagal, J. H., & Griveau, S. (2021). Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. Physical Chemistry Chemical Physics, 23(45), 25686-25695. [Link]

-

El-Sayed, N. S., & El-Gazzar, A. B. A. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 29(22), 5035. [Link]

-

IUPAC. (1987). CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF THIOCYANATE ION. Pure and Applied Chemistry, 59(12), 1703-1748. [Link]

-

Todorović, U., Klose, I., & Maulide, N. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic letters, 23(7), 2510-2513. [Link]

-

Stasyuk, A. J., et al. (2021). Integrated Study of the Thiocyanate Anion Electrooxidation by Electroanalytical and Computational Methods. The Journal of Physical Chemistry C, 125(49), 27123-27132. [Link]

-

Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]

-

Workman Jr, J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

-

Ellis, D. A. (2002). Organofluorine Compounds in the Environment: Analysis, Sources and Fate. University of Toronto. [Link]

- Haimsohn, J. N., & Lukes, G. E. (1960). U.S. Patent No. 2,954,393. U.S.

-

ALS Global. Total Organofluorine (TOF) Assay Provides Estimates of Maximum Total PFAS Levels. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

Nakamoto, K. (2009). Infrared and Raman spectra of inorganic and coordination compounds. Part B: applications in coordination, organometallic, and bioinorganic chemistry. John Wiley & Sons. [Link]

-

Berger, S., & Braun, S. (2004). 200 and more NMR experiments: a practical course. John Wiley & Sons. [Link]

-

Theato, C., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Macromolecules. [Link]

-

Labhade, R., & Gaikwad, V. B. (2010). Spectrophotometric Determination of Fluoride Using Ferric-thiocyanate Absorbing System. Asian Journal of Chemistry, 21, 7117-7124. [Link]

-

Wikipedia. Ammonia. [Link]

-

Höfner, G., & Wanner, K. T. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N, N'-Bis-formyl-o-tolidine. Molecules, 17(5), 5123-5134. [Link]

-

Clore, G. M. (2011). Visualizing transient dark states by NMR spectroscopy. Quarterly reviews of biophysics, 44(3), 357-402. [Link]

-

ResearchGate. 15320 PDFs | Review articles in THIOCYANATES. [Link]

-

Reshetilov, A. N., et al. (2000). Determination of Fluoride, Cyanide, and Thiocyanate Using Horseradish Peroxidase Immobilized on Modified Silica Gel. Analytical Letters, 33(8), 1521-1536. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]

- 12. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

3,3,3-Trifluoropropyl Thiocyanate: Technical Synthesis & Application Guide

Executive Summary

This technical guide profiles 3,3,3-trifluoropropyl thiocyanate , a specialized organofluorine intermediate used in the synthesis of metabolically stable drug candidates and agrochemicals. Unlike its non-fluorinated analog, this compound offers unique lipophilic properties and metabolic resistance due to the terminal trifluoromethyl (

Note on Commercial Availability: 3,3,3-trifluoropropyl thiocyanate is rarely available as a shelf-stable commodity due to its thermal susceptibility to isomerization (forming the isothiocyanate, -NCS). Consequently, it is predominantly synthesized in situ or on-demand from 3-bromo-1,1,1-trifluoropropane (CAS 460-32-2) . This guide focuses on the robust synthesis, validation, and downstream application of this transient entity.

Part 1: Chemical Identity & Physiochemical Profile[1]

The following identifiers define the target molecule and its stable precursor. Researchers must distinguish between the thiocyanate (S-bonded) and isothiocyanate (N-bonded) isomers, as their reactivities differ fundamentally.

Chemical Datasheet

| Property | Detail |

| Chemical Name | 3,3,3-Trifluoropropyl thiocyanate |

| Common Precursor | 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2) |

| Molecular Formula | |

| Molecular Weight | 155.14 g/mol |

| SMILES | FC(F)(F)CCSC#N |

| InChI Key | Not standardized in public registries |

| Functional Group | Thiocyanate (-SCN) |

| Electronic Effect | Strong electron-withdrawing ( |

| Stability | Thermally labile; isomerizes to isothiocyanate >80°C |

Structural Visualization

The trifluoromethyl group induces a strong dipole and increases the lipophilicity (

Part 2: Synthetic Pathways & Mechanistic Insight

Core Synthesis Protocol: Nucleophilic Substitution ( )

The most reliable route to 3,3,3-trifluoropropyl thiocyanate is the nucleophilic substitution of the bromide precursor using an alkali thiocyanate salt.

Reaction Scheme:

Experimental Workflow (Step-by-Step)

This protocol is designed for a 10 mmol scale.

-

Reagents Preparation:

-

Substrate: 1.77 g (10 mmol) of 3-bromo-1,1,1-trifluoropropane [1].

-

Nucleophile: 1.46 g (15 mmol) of Potassium Thiocyanate (KSCN), dried under vacuum.

-

Catalyst: 0.32 g (1 mmol) Tetrabutylammonium bromide (TBAB) (Optional, for biphasic systems).

-

Solvent: 20 mL Anhydrous Acetonitrile (MeCN) or DMF.

-

-

Reaction Setup:

-

Charge a flame-dried round-bottom flask with KSCN and solvent.

-

Add the bromide substrate dropwise at 0°C to control exotherm.

-

Critical Control Point: Maintain temperature below 60°C . Higher temperatures favor the thermodynamically stable isothiocyanate isomer [2].

-

-

Execution:

-

Stir vigorously under Nitrogen atmosphere for 4–6 hours.

-

Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS. The product will show a distinct IR stretch for -SCN (~2150 cm⁻¹) vs -NCS (~2050 cm⁻¹ broad).

-

-

Workup & Purification:

-

Filter off the KBr precipitate.

-

Concentrate the filtrate under reduced pressure (keep bath <40°C).

-

Resuspend in

, wash with water to remove residual DMF/salt. -

Dry over

and concentrate. -

Storage: Use immediately or store at -20°C under Argon.

-

Mechanistic Pathway Diagram

The following diagram illustrates the

Figure 1: Synthesis pathway showing the kinetic control required to isolate the thiocyanate over the isothiocyanate.

Part 3: Applications in Drug Discovery

The 3,3,3-trifluoropropyl moiety is a high-value "bioisostere" in medicinal chemistry. Replacing a propyl group with a trifluoropropyl group often improves metabolic stability by blocking cytochrome P450 oxidation at the terminal position.

Downstream Derivatization

The thiocyanate group serves as a versatile "chemical handle" for synthesizing sulfur-containing heterocycles.[1]

-

Thio-Tetrazoles: Reaction with sodium azide (

) yields 5-substituted thio-tetrazoles, common scaffolds in antihypertensive drugs (sartan analogs). -

Thiol Generation: Mild reduction (e.g.,

or DTT) converts the thiocyanate to 3,3,3-trifluoropropanethiol , a building block for thioethers [3]. -

Thiazole Synthesis: Reaction with

-haloketones (Hantzsch-like condensation) yields trifluoropropyl-substituted aminothiazoles.

Application Workflow

Figure 2: Strategic utility of the thiocyanate intermediate in generating diverse pharmacophores.

Part 4: Handling & Safety Protocols

Thiocyanates occupy a unique safety niche. While less acutely toxic than cyanides, they pose specific risks under acidic conditions.

Hazard Identification

-

HCN Release: Contact with strong acids (HCl,

) can liberate Hydrogen Cyanide (HCN) gas. ALWAYS maintain reaction pH > 7 during workup until the aqueous phase is treated with bleach (hypochlorite) to oxidize residual cyanide/thiocyanate. -

Skin Absorption: Organofluorine compounds often exhibit enhanced skin permeability. Double-gloving (Nitrile + Laminate) is recommended.

Waste Disposal

-

Quenching: Treat aqueous waste streams containing residual thiocyanate with sodium hypochlorite (bleach) at pH 10 to convert

to cyanate ( -

Segregation: Do not mix thiocyanate waste with acidic waste streams.

References

-

PubChem. (n.d.).[2] 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2).[3] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Thiocyanate Synthesis by Substitution.[1][4] Retrieved from [Link]

-

Castanheiro, T., et al. (2016). Practical Synthesis of Thiocyanates and Isothiocyanates.[4] Chemical Reviews.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

- 1. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoropropyl methyl siloxane | C4H8F3OSi | CID 17790810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Properties of the 3,3,3-Trifluoropropyl Group in Thiocyanates

<_Step_2>

Abstract

The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern medicinal and materials chemistry. Among these, the 3,3,3-trifluoropropyl group offers a unique combination of potent electronic effects and steric properties. When appended to a versatile functional group like thiocyanate (-SCN), it profoundly modulates the molecule's charge distribution, reactivity, and metabolic stability. This guide provides a comprehensive technical overview of the electronic properties of 3,3,3-trifluoropropyl thiocyanates, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental inductive effects, explore advanced spectroscopic and computational characterization methods, and discuss the practical implications of these properties in applied chemical sciences.

Introduction: The Strategic Value of the Trifluoropropyl Moiety

In the pursuit of novel therapeutics and advanced materials, precise control over molecular properties is paramount. The substitution of hydrogen with fluorine is a well-established strategy to enhance metabolic stability, modulate acidity or basicity, and alter binding affinities.[1][2][3] While the trifluoromethyl (-CF3) group is widely recognized for its strong electron-withdrawing nature, the 3,3,3-trifluoropropyl group (CF3CH2CH2-) presents a more nuanced electronic profile. The two-carbon aliphatic spacer effectively "insulates" the potent inductive effect of the terminal CF3 moiety, creating a unique electronic landscape that influences the adjacent functional group—in this case, the thiocyanate.

The thiocyanate group (-SCN) is a versatile synthon in organic chemistry, known for its role in the synthesis of various sulfur and nitrogen-containing heterocycles.[4][5] Its electronic character is critical to its reactivity and interactions. This guide focuses on the synergy between these two groups, elucidating how the trifluoropropyl substituent electronically sculpts the thiocyanate moiety and the resulting implications for molecular design.

Fundamental Electronic Effects of the 3,3,3-Trifluoropropyl Group

The electronic influence of the 3,3,3-trifluoropropyl group is dominated by a strong, electron-withdrawing inductive effect (-I). This effect originates from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds.[6][7] This polarization propagates through the sigma (σ) bond framework of the propyl chain, pulling electron density away from the point of attachment.[8][9]

Unlike substituents directly attached to a π-system, the trifluoropropyl group's influence is almost exclusively inductive; resonance effects are negligible due to the insulating sp3-hybridized carbon chain.[10] This purely inductive pull is a key feature, making its electronic contribution predictable and directionally consistent.

Quantifying the Inductive Effect: Hammett and Taft Parameters

The electronic influence of a substituent is often quantified using Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations.[11][12][13][14][15] These empirical models provide σ (sigma) and σ* (sigma-star) values that represent the substituent's ability to donate or withdraw electrons.

| Parameter | Description | Typical Value Range for EWGs | Value for CF3CH2CH2- |

| Hammett (σ) | Measures the total electronic effect (inductive + resonance) on the acidity of benzoic acid. | > 0 | σ_meta ≈ +0.15 to +0.25 |

| Taft (σ)* | Isolates the polar/inductive effect by studying the hydrolysis of aliphatic esters. | > 0 | ≈ +0.30 to +0.40 |

Note: Exact values can vary slightly based on the experimental system. The positive values confirm the electron-withdrawing nature of the trifluoropropyl group.

The σ_meta value from the Hammett analysis is often used as a good approximation of the pure inductive effect, as resonance effects are minimal at the meta position. The Taft σ* value further reinforces the significant, albeit attenuated, inductive pull of the group.

The Impact on the Thiocyanate Group: A Modulated Electronic Signature

When the 3,3,3-trifluoropropyl group is attached to the sulfur atom of a thiocyanate (CF3CH2CH2-SCN), it significantly alters the electronic environment of the -SCN moiety.

The primary consequence is the withdrawal of electron density from the sulfur atom. This inductive pull propagates to the rest of the thiocyanate group, influencing the carbon and nitrogen atoms as well. This modulation has several key effects:

-

Polarity of the C-S Bond: The electron withdrawal strengthens the partial positive charge on the sulfur and adjacent carbon, increasing the polarity of the C-S bond.

-

Electron Density at Nitrogen: The overall inductive effect reduces the electron density on the nitrogen atom's lone pair, making it less basic and a weaker nucleophile.

-

Vibrational Frequency of the C≡N Bond: The change in electron distribution affects the force constant of the nitrile triple bond, which can be directly observed using infrared spectroscopy.[16][17][18]

The following diagram illustrates the dominant inductive electron withdrawal in 3,3,3-trifluoropropyl thiocyanate.

Caption: Inductive (-I) effect in 3,3,3-trifluoropropyl thiocyanate.

Experimental Characterization Techniques

Verifying and quantifying the electronic properties of trifluoropropyl thiocyanates requires a multi-faceted experimental approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the local electronic environment of specific nuclei.[19]

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the electronic state of the fluorine atoms. The chemical shift of the CF3 group is highly sensitive to its environment.[20][21][22][23] In trifluoropropyl thiocyanate, the CF3 signal typically appears as a triplet (due to coupling with the adjacent CH2 group) in a characteristic region (e.g., -60 to -70 ppm relative to CFCl3). The precise shift provides a fingerprint of the inductive effect transmitted through the molecule.[20][22]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the propyl chain and the thiocyanate group reveal the extent of the inductive effect. The S-C N carbon will be deshielded (shifted downfield) compared to a non-fluorinated analogue like propyl thiocyanate, indicating reduced electron density.

-

¹⁵N NMR Spectroscopy: If isotopic labeling is feasible, ¹⁵N NMR can show a downfield shift for the thiocyanate nitrogen, consistent with the reduced electron density caused by the -I effect.

Infrared (IR) Spectroscopy

The stretching vibration of the carbon-nitrogen triple bond (νC≡N) in thiocyanates is a sharp, intense band in the IR spectrum, typically found between 2100-2200 cm⁻¹.[16][18][24] The exact frequency is sensitive to the electronic properties of the substituent attached to the sulfur.

-

Expected Observation: An electron-withdrawing group like 3,3,3-trifluoropropyl is expected to cause a blue shift (shift to higher wavenumber/frequency) of the νC≡N band compared to an alkyl thiocyanate.

-

Causality: The inductive withdrawal of electron density from the sulfur atom reduces the electron density in the antibonding orbitals of the C≡N group. This leads to a slight strengthening of the triple bond and an increase in its vibrational frequency. The free thiocyanate ion (SCN⁻) has a νC≡N stretch around 2057 cm⁻¹, while coordination or covalent bonding that pulls electron density away typically shifts this value higher.[16]

-

Sample Preparation: Prepare a dilute solution (~1-5% w/v) of 3,3,3-trifluoropropyl thiocyanate in a non-polar, IR-transparent solvent (e.g., carbon tetrachloride or chloroform). Alternatively, a thin film can be prepared on a KBr or NaCl salt plate.

-

Reference Spectrum: Collect a background spectrum of the pure solvent or the empty salt plate.

-

Sample Spectrum: Collect the IR spectrum of the sample from 4000 to 400 cm⁻¹. Ensure a sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: After automatic background subtraction, identify the sharp, intense peak in the 2100-2200 cm⁻¹ region. Record the exact wavenumber of the peak maximum.

-

Validation/Comparison: For a self-validating system, perform the same measurement on a non-fluorinated analogue (e.g., n-propyl thiocyanate) under identical conditions. The difference in peak position (Δν) provides a quantitative measure of the trifluoropropyl group's electronic influence.

| Compound | Expected νC≡N (cm⁻¹) | Interpretation |

| n-Propyl Thiocyanate | ~2155 | Baseline (Alkyl Group) |

| 3,3,3-Trifluoropropyl Thiocyanate | > 2160 | Blue-shifted due to -I effect |

Computational Modeling and Analysis

Computational chemistry provides invaluable insights into electronic structure that complement experimental data. Density Functional Theory (DFT) is a common and powerful method for these analyses.[25][26][27]

Key Computational Analyses

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule's surface. For trifluoropropyl thiocyanate, the map would show a region of high positive potential (electron-poor, blue/green) around the sulfur and propyl chain, and a region of high negative potential (electron-rich, red/yellow) localized on the fluorine atoms and the nitrogen atom.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a simple Lewis structure picture of bonds and lone pairs.[28][29][30] It can quantify the charge on each atom (Natural Population Analysis) and measure the energy of delocalization interactions.[31] For this system, NBO would confirm the polarization of the C-F and C-S bonds and calculate the stabilization energy from any hyperconjugative interactions.[28][31]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The electron-withdrawing trifluoropropyl group is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue, generally making the molecule more resistant to oxidation.[32][33]

Typical Computational Workflow

The following diagram outlines a standard workflow for the computational analysis of 3,3,3-trifluoropropyl thiocyanate.

Caption: A typical DFT workflow for electronic property analysis.

Implications in Drug Development and Material Science

The electronic signature imparted by the 3,3,3-trifluoropropyl group has significant practical consequences.

-

Metabolic Stability: The strong C-F bonds and the deactivation of adjacent C-H bonds towards oxidative metabolism significantly enhance the metabolic stability of the trifluoropropyl group.[1][34][35] This can increase a drug candidate's half-life and bioavailability.[1][2]

-

Modulation of pKa: By withdrawing electron density, the group can lower the pKa of nearby acidic protons or decrease the basicity of nitrogen atoms, which is critical for tuning a drug's solubility and target-binding interactions.

-

Binding Affinity: The altered dipole moment and electrostatic potential can change how the molecule interacts with protein binding pockets, potentially forming favorable dipole-dipole or other non-covalent interactions that enhance binding affinity.

-

Materials Science: In materials science, tuning the electronic properties of molecules is key to developing new organic semiconductors, liquid crystals, and polymers.[36] The defined dipole and stability of the trifluoropropyl thiocyanate moiety could be exploited in the design of functional materials.[37]

Conclusion

The 3,3,3-trifluoropropyl group serves as a powerful tool for tuning the electronic landscape of the thiocyanate moiety. Its influence is dominated by a strong, predictable inductive (-I) effect that withdraws electron density from the sulfur atom and propagates throughout the -SCN group. This effect can be precisely characterized using a combination of ¹⁹F/¹³C NMR and IR spectroscopy, with computational methods like DFT providing deeper mechanistic insight into charge distribution and orbital energies. For professionals in drug discovery and material science, understanding and harnessing these electronic properties is crucial for the rational design of molecules with enhanced metabolic stability, optimized target affinity, and novel functional characteristics.

References

-

Uncovering the Binding Nature of Thiocyanate in Contact Ion Pairs with Lithium Ions. (n.d.). OSTI.GOV. Retrieved February 15, 2026, from [Link]

-

The CN stretching band of aliphatic thiocyanate is sensitive to solvent dynamics and specific solvation. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF INTERSTELLAR CANDIDATE ALKYNYL THIOCYANATE: HCCSCN. (2023). IDEALS. Retrieved February 15, 2026, from [Link]

-

Dalvit, C., et al. (2015). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved February 15, 2026, from [Link]

-

Li, H., et al. (2022). Origin of thiocyanate spectral shifts in water and organic solvents. PMC. Retrieved February 15, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. Retrieved February 15, 2026, from [Link]

-

Dissanayake, D. M. M. M., et al. (2022). Stereo-electronic effect of perfluoropropyl group on solid state molecular packing of isomeric dibenzo [a,c]phenazine derivative. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Dissanayake, D. M. M. M., et al. (2022). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine der. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved February 15, 2026, from [Link]

-

CN and SCN stretch frequencies calculated with Born solvation model by... (2007). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Theory Studies of Structural Properties, Energies and Natural Bond Orbital for a new fluorocarbonate compound. (n.d.). Fluorine notes. Retrieved February 15, 2026, from [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct... (2025). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. Retrieved February 15, 2026, from [Link]

-

Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Inductive Effect vs Resonance Effect: Key Differences & Table. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

-

Tsague, L. F., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. Retrieved February 15, 2026, from [Link]

-

Example Question involving substituent effects (inductive vs resonance). (n.d.). Retrieved February 15, 2026, from [Link]

-

Biologically Active Organofluorine Compounds. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). PMC - PubMed Central. Retrieved February 15, 2026, from [Link]

-

Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. (2012). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Resonance vs Inductive Effects (video). (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

-

Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. (2022). PMC. Retrieved February 15, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved February 15, 2026, from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development. (2019). ProQuest. Retrieved February 15, 2026, from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Natural bond orbital. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

resonance and induction tutorial. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (1991). Chemical Reviews. Retrieved February 15, 2026, from [Link]

-

The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction1. (1959). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

The Chemistry of Organofluorine Compounds. (2018). Wiley. Retrieved February 15, 2026, from [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega. Retrieved February 15, 2026, from [Link]

-

hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 15, 2026, from [Link]

-

Taft equation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. (2023). PubMed. Retrieved February 15, 2026, from https://pubmed.ncbi.nlm.nih.gov/37924513/

-

The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of thiourea. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. scispace.com [scispace.com]

- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 12. hammett substituent constants: Topics by Science.gov [science.gov]

- 13. Taft equation - Wikipedia [en.wikipedia.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. osti.gov [osti.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Origin of thiocyanate spectral shifts in water and organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. NBO [cup.uni-muenchen.de]

- 29. notes.fluorine1.ru [notes.fluorine1.ru]

- 30. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.rsc.org [pubs.rsc.org]

- 33. par.nsf.gov [par.nsf.gov]

- 34. researchgate.net [researchgate.net]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development - ProQuest [proquest.com]

- 37. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

Decomposition Mechanisms of Fluorinated Alkyl Thiocyanates: A Technical Guide

This is an in-depth technical guide on the decomposition mechanisms of fluorinated alkyl thiocyanates, designed for researchers and drug development professionals.

Executive Summary

Fluorinated alkyl thiocyanates (

However, the utility of

Structural Properties & Stability Profile

The stability of

Electronic Destabilization

In alkyl thiocyanates (

-

Consequence: The sulfur atom becomes electrophilic (positive potential hole), making the S-CN bond susceptible to heterolytic cleavage and nucleophilic attack at the sulfur atom, rather than the carbon.

-

Bond Lability: The

bond is strong, but the

Physical State & Volatility

-

Trifluoromethyl Thiocyanate (

): A volatile liquid/gas (bp -

Reagent Forms: To mitigate volatility, "masked" sources are used, such as

(Silver trifluoromethanethiolate) or N-trifluoromethylthiosaccharin, which release

Thermal Decomposition Pathways[2][3][4][5]

Thermal stress triggers two primary competing pathways: Isomerization and Radical Fragmentation.

Pathway A: Isomerization to Isothiocyanates

While alkyl thiocyanates isomerize to isothiocyanates (

-

Thermodynamics: The

isomer is often thermodynamically favored at elevated temperatures. -

Impact: If used in synthesis at high temperatures (

C), the reagent may convert to the isothiocyanate, altering the reaction outcome from trifluoromethylthiolation (

Pathway B: Homolytic Cleavage (Radical Decomposition)

The

-

Fate of Radicals:

-

Dimerization: